9-Methyladenine 1-oxide

Drug Metabolism Hepatic Microsomes N-Oxidation

9-Methyladenine 1-oxide (CAS 10184-51-7) is a purine N-oxide derivative with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol. It is classified as a heterocyclic N-oxide compound and has a UNII identifier of XMV2U6Q5T4.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 10184-51-7
Cat. No. B15375758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyladenine 1-oxide
CAS10184-51-7
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN(C2=N)O
InChIInChI=1S/C6H7N5O/c1-10-2-8-4-5(7)11(12)3-9-6(4)10/h2-3,7,12H,1H3
InChIKeyNZIJGVZBHGNNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyladenine 1-Oxide (CAS 10184-51-7) Procurement Guide: Physicochemical Baseline and Compound Classification


9-Methyladenine 1-oxide (CAS 10184-51-7) is a purine N-oxide derivative with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol . It is classified as a heterocyclic N-oxide compound and has a UNII identifier of XMV2U6Q5T4 [1]. The compound is characterized by an N-oxide functional group at the N1 position of the 9-methyladenine core, which distinguishes it from the parent compound 9-methyladenine in terms of electronic properties and metabolic fate [2].

Why 9-Methyladenine 1-Oxide Cannot Be Replaced by 9-Methyladenine or Adenine 1-N-Oxide: Metabolic and Synthetic Incompatibility


Procurement of a generic "adenine derivative" or "purine N-oxide" cannot guarantee the specific functional properties of 9-methyladenine 1-oxide, as both the N1-oxide moiety and the N9-methyl substitution dictate distinct biochemical and synthetic behavior. Direct comparative metabolic studies demonstrate that 9-methyladenine is not detectably N-oxidized by hepatic microsomes from hamster, rat, or mouse, instead undergoing N-demethylation [1]. This indicates that 9-methyladenine 1-oxide cannot be biosynthesized in situ from 9-methyladenine in these systems, making the pre-formed N-oxide the only viable source. Furthermore, adenine 1-N-oxide exhibits hydrolytic instability, whereas 9-methyladenine 1-oxide serves as a stable synthetic precursor in high-yield alkylation reactions [2]. These distinct characteristics preclude simple substitution and mandate source-specific procurement.

9-Methyladenine 1-Oxide: Quantitative Comparative Evidence for Scientific Selection


Metabolic Fate Divergence: 9-Methyladenine 1-Oxide vs. 9-Methyladenine in Hepatic Microsomes

When incubated with hepatic microsomes from hamster and rat, 9-methyladenine undergoes N-demethylation with no detectable N1-oxide formation, whereas the target compound 9-methyladenine 1-oxide represents the pre-formed N-oxide product that cannot be generated enzymatically from its parent base [1].

Drug Metabolism Hepatic Microsomes N-Oxidation

Species-Dependent N-Oxidase Activity: 9-Methyladenine 1-Oxide vs. 9-Benzyladenine and 9-Benzhydryladenine

A direct comparative study of 9-substituted adenines revealed that N1-oxide formation occurs with 9-benzyladenine and 9-benzhydryladenine across hepatic microsomes from hamster, guinea-pig, rabbit, mouse, rat, and dog, whereas 9-methyladenine did not undergo detectable N-oxidation [1]. Among rodents, N-oxidase activity followed the order: hamster > mouse > rabbit > rat > guinea-pig [1].

Species Differences Cytochrome P450 N-Oxidase Activity

Synthetic Utility: 9-Methyladenine 1-Oxide as a High-Yield Alkylation Precursor

In a synthetic chemistry application, 9-methyladenine 1-oxide was reacted with 4-nitrobenzyl bromide in AcNMe₂ at room temperature, followed by NaClO₄ treatment, to produce 1-(4-nitrobenzyloxy)-9-methyladenine perchlorate in 91% yield [1]. This reaction demonstrates the compound's utility as a high-yielding precursor for 1-alkoxyadenine derivatives.

Synthetic Chemistry Purine Alkylation 1-Alkoxyadenine Synthesis

Physicochemical Identity: Density, Boiling Point, and Calculated LogP of 9-Methyladenine 1-Oxide

The target compound 9-methyladenine 1-oxide possesses defined physicochemical parameters including a density of 1.71 g/cm³, a boiling point of 468.6 °C at 760 mmHg, a flash point of 237.2 °C, a polar surface area (PSA) of 82.19 Ų, and a calculated LogP of 0.56020 .

Physicochemical Properties QSAR Chromatography

9-Methyladenine 1-Oxide: Validated Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for N-Oxide Metabolite Identification in Microsomal Studies

9-Methyladenine 1-oxide serves as an essential reference standard for LC-MS or HPLC-based identification and quantification of purine N-oxide metabolites in hepatic microsomal incubation studies. As demonstrated in comparative metabolic investigations, 9-methyladenine itself does not undergo detectable N-oxidation, but its benzyl and benzhydryl analogs do [1]. The authentic N-oxide is therefore required as a calibration standard for accurate metabolite profiling across species including hamster, mouse, rabbit, rat, guinea-pig, and dog [2].

Synthetic Intermediate for 1-Alkoxy-9-alkyladenine Derivatives

9-Methyladenine 1-oxide is a validated high-yield precursor for the synthesis of 1-alkoxy-9-methyladenine salts. In a reported procedure, alkylation with 4-nitrobenzyl bromide followed by perchlorate salt formation afforded the desired 1-(4-nitrobenzyloxy)-9-methyladenine perchlorate in 91% yield [3]. This synthetic route is applicable to medicinal chemistry programs requiring 1-substituted adenine derivatives or ring-opened purine intermediates.

Chromatographic Method Development and QSAR Modeling

The defined physicochemical parameters of 9-methyladenine 1-oxide—including calculated LogP (0.56020), polar surface area (82.19 Ų), density (1.71 g/cm³), and boiling point (468.6 °C at 760 mmHg)—support its use in reverse-phase HPLC method development, logP calibration, and quantitative structure-activity relationship (QSAR) studies . The N-oxide moiety confers distinct polarity and retention characteristics compared to 9-methyladenine, enabling differential separation in complex biological matrices.

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